molecular formula C24H26N4O3 B14985149 ethyl 1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxylate

ethyl 1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxylate

Cat. No.: B14985149
M. Wt: 418.5 g/mol
InChI Key: WNIYWLAYWSRSOA-UHFFFAOYSA-N
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Description

ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its unique structural features, which include a triazole ring, a piperidine ring, and various aromatic substituents. These structural elements contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Chemical Reactions Analysis

ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced triazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Scientific Research Applications

ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

ETHYL 1-[1-(4-METHYLPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 1-[1-(4-methylphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H26N4O3/c1-3-31-24(30)19-13-15-27(16-14-19)23(29)21-25-22(18-7-5-4-6-8-18)28(26-21)20-11-9-17(2)10-12-20/h4-12,19H,3,13-16H2,1-2H3

InChI Key

WNIYWLAYWSRSOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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